molecular formula C19H22N8O B5643543 4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole

4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole

Cat. No. B5643543
M. Wt: 378.4 g/mol
InChI Key: GJCQOUUKWWEUKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole" involves multi-step chemical reactions, starting from specific precursors such as Schiff's bases, carbohydrazides, and various carboxylic acids, leading to the formation of complex heterocyclic structures. These processes often utilize catalysts and undergo conditions optimized for yield and selectivity (Bassyouni et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by the presence of multiple heterocyclic rings, including pyrazole, triazole, and oxadiazole moieties. These structures are confirmed using various spectroscopic techniques, such as NMR, FT-IR, and mass spectrometry, providing insights into the compound's electronic and spatial configuration (Kayukova et al., 2018).

Chemical Reactions and Properties

These compounds participate in diverse chemical reactions, exhibiting reactivity patterns typical of their functional groups. For instance, the Boulton–Katritzky rearrangement can transform oxadiazoles into pyrazolines or pyrazoles under specific conditions, highlighting the dynamic chemical behavior of these molecules (Kayukova et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in various environments. These properties are often investigated through X-ray crystallography and thermal analysis, providing detailed information on molecular packing, intermolecular interactions, and stability (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and susceptibility to transformations, are essential for applications in synthesis and material science. Studies often focus on the reactivity of specific functional groups, the compound's behavior under physiological conditions, and its interaction with biological molecules (Jones et al., 2006).

properties

IUPAC Name

4-[[3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O/c1-25-17(13-27-10-4-8-20-27)21-22-19(25)15-6-3-9-26(12-15)11-14-5-2-7-16-18(14)24-28-23-16/h2,4-5,7-8,10,15H,3,6,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCQOUUKWWEUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)CC3=CC=CC4=NON=C43)CN5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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